Tetraconazole

Fusarium graminearum EC₅₀ triazole cross-comparison

Tetraconazole (CAS 112281-77-3) is a second-generation triazole fungicide classified as a sterol demethylation inhibitor (DMI, FRAC Group that acts via competitive inhibition of fungal CYP51 (lanosterol 14α-demethylase). The compound is a racemic mixture comprising equal amounts of (R)-(+)- and (S)-(−)-tetraconazole, with the molecular formula C₁₃H₁₁Cl₂F₄N₃O and a molecular weight of 372.15.

Molecular Formula C13H11Cl2F4N3O
Molecular Weight 372.14 g/mol
CAS No. 112281-77-3
Cat. No. B1682234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraconazole
CAS112281-77-3
Synonyms1H-1,2,4-triazole, 1-(2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl)-
2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl-1,1,2,2-tetrafluoroethylether
tetraconazole
Molecular FormulaC13H11Cl2F4N3O
Molecular Weight372.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F
InChIInChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2
InChIKeyLQDARGUHUSPFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityReadily soluble in 1,2-dichloroethane, acetone, and methanol
In water, 150 mg/L at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetraconazole CAS 112281-77-3: Technical Procurement Guide for Differentiated Triazole Fungicide


Tetraconazole (CAS 112281-77-3) is a second-generation triazole fungicide classified as a sterol demethylation inhibitor (DMI, FRAC Group 3) that acts via competitive inhibition of fungal CYP51 (lanosterol 14α-demethylase) [1]. The compound is a racemic mixture comprising equal amounts of (R)-(+)- and (S)-(−)-tetraconazole, with the molecular formula C₁₃H₁₁Cl₂F₄N₃O and a molecular weight of 372.15 [2]. As a systemic fungicide with protectant, curative, and translaminar activity, tetraconazole is primarily deployed for the control of powdery mildews (Erysiphe spp.), rusts (Puccinia spp.), Septoria leaf spot, and Rhynchosporium on cereals, sugarbeets, and other crops [3]. The compound is characterized by a log P (octanol/water) of 3.1 at pH 7 and low water solubility [4].

Tetraconazole Procurement Risk Alert: Why DMI Fungicide Substitution Without Comparative Data Leads to Field Failure


Triazole fungicides within the DMI class are not functionally interchangeable despite their shared CYP51 target mechanism. Tetraconazole differs from close analogs including tebuconazole, metconazole, flutriafol, myclobutanil, and triticonazole in multiple quantifiable dimensions: intrinsic fungicidal potency (EC₅₀ values vary by >10-fold across in-class compounds against the same pathogen strain) [1], field persistence duration (which directly impacts spray interval economics) [2], stereochemical composition and enantiomer-specific activity ratios [3], and environmental fate parameters including photolytic stability and soil degradation half-life [4]. Substituting tetraconazole with a lower-cost triazole analog without accounting for these specific differentials may result in compromised disease control efficacy, altered pre-harvest interval requirements, or regulatory non-compliance where tetraconazole's favorable safety profile compared to EU Candidate for Substitution-listed triazoles is a decisive procurement factor [5].

Tetraconazole Comparative Evidence Matrix: Quantitative Differentiation Against Six Triazole Analogs


Tetraconazole vs. Tebuconazole, Metconazole, Flutriafol, Myclobutanil, Triticonazole: Head-to-Head In Vitro EC₅₀ Comparison for Fusarium graminearum

In a 2024 study evaluating six triazole fungicides against Fusarium graminearum, tetraconazole (TET) demonstrated an EC₅₀ value of 0.382 mg/L, representing the highest intrinsic fungicidal potency among all compounds tested. This potency exceeds tebuconazole (TEB, EC₅₀ = 0.654 mg/L) by a factor of 1.71×, metconazole (MET, EC₅₀ = 0.802 mg/L) by 2.10×, and demonstrates substantially greater potency than flutriafol (FLU, EC₅₀ = 2.351 mg/L), myclobutanil (MYC, EC₅₀ = 8.654 mg/L), and triticonazole (TRI, EC₅₀ = 12.547 mg/L) [1].

Fusarium graminearum EC₅₀ triazole cross-comparison in vitro fungicide screening

Tetraconazole Field Persistence Benchmark: 25-30 Day Residual Activity Against Wheat Brown Rust vs. Shorter-Duration Triazoles

Multi-year field trials (1989-1992) conducted in Italy on wheat cultivar Gemini evaluated the persistence of triazole fungicides against brown rust (Puccinia recondita f.sp. tritici). Tetraconazole (applied as M 14-360 at 125 g a.i./ha) and tebuconazole (Folicur at 250 g a.i./ha) exhibited the longest protective persistence among all tested compounds, with duration of 25-30 days. This significantly exceeded the persistence of propiconazole (Tilt 10 EC at 125 g a.i./ha), triadimenol (Bayfidan EW at 125 g a.i./ha), and fenpropimorph (Corbel at 795 g a.i./ha), all of which provided only 18-20 days of protection [1].

Puccinia recondita field persistence residual activity spray interval wheat rust control

Enantiomer-Specific Fungicidal Activity: (R)-(+)-Tetraconazole Exhibits 1.49-1.98× Greater Potency than (S)-(−)-Tetraconazole

Tetraconazole is produced and sold as a racemic mixture (1:1 ratio of enantiomers). Bioassay testing revealed that the fungicidal activity of the (R)-(+)-enantiomer against both Rhizoctonia cerealis and Fusarium graminearum was approximately 1.49-1.98 times greater than that of the (S)-(−)-enantiomer [1]. Earlier in vitro and in vivo studies on Ustilago maydis, Saccharomyces cerevisiae, Sphaerotheca fuliginea (cucumber), and Erysiphe graminis (wheat) corroborated that the R-(+) form is the more fungitoxic enantiomer [2]. Notably, both enantiomers demonstrate very high affinity to the CYP51 target site, as confirmed by microsomal P450 assays from U. maydis, indicating that the stereoselective accommodation of the dichlorophenyl and tetrafluoroethyl ether moieties within the active site underpins the observed activity differential [3].

chiral fungicide enantioselective activity stereochemistry Rhizoctonia cerealis Fusarium graminearum

Tetraconazole vs. Difenoconazole: Comparative Photolytic Stability Under Simulated Atmospheric Conditions

A 2014 study evaluating the light-induced degradation of eight commonly used pesticides adsorbed on atmospheric particles (silica proxy) demonstrated that tetraconazole exhibited extremely slow photolysis rates (k ≤ 1.2 × 10⁻⁶ s⁻¹), making it the most photolytically stable compound among all pesticides tested. In contrast, difenoconazole—a structurally related triazole fungicide frequently considered as an alternative—exhibited a photolysis rate of (1.7 ± 0.1) × 10⁻⁴ s⁻¹, which is approximately 142× faster than the maximum observed rate for tetraconazole [1].

photolytic degradation atmospheric fate environmental persistence pesticide photolysis

Crop Safety Differentiation: Tetraconazole vs. EU Candidate for Substitution Triazoles for High-Value Horticultural Applications

Tetraconazole is explicitly distinguished from multiple triazole fungicides that have been placed on the European Union's Candidate for Substitution (CfS) list under Regulation (EC) No 1107/2009. Specifically, cyproconazole, difenoconazole, epoxiconazole, metconazole, myclobutanil, propiconazole, fluquinconazole, and ipconazole are all designated as CfS, whereas tetraconazole is not listed among these candidates for substitution [1]. This regulatory distinction arises from comparative safety assessments. Additionally, tetraconazole has been documented not to interfere with normal gibberellin and sterol biosynthesis in plants, avoiding the phytotoxic effects (apical stunting, leaf crinkling) sometimes observed with other triazoles even under high temperature and humidity conditions [2].

crop safety phytotoxicity EU pesticide regulation Candidate for Substitution triazole regulatory status

Tetraconazole vs. Propiconazole and Diniconazole: Contextual Efficacy Limitations Against Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)

Field trials evaluating five systemic fungicides against wheat powdery mildew (Blumeria graminis f. sp. tritici) on cultivar Sakha93 over two successive seasons revealed that tetraconazole exhibited 55.50% disease control efficacy with a disease infection score of 4, compared to both propiconazole and diniconazole which each achieved 88.80% efficacy with a disease infection score of 1 [1]. Corresponding yield component analysis showed 1000-kernel weight of 44.39 g and 1000-mL weight of 672.07 g for tetraconazole treatments, versus 49.03 g and 742.65 g for propiconazole, respectively [1]. This represents a context-specific efficacy deficit of 33.3 percentage points relative to propiconazole and diniconazole.

Blumeria graminis powdery mildew field efficacy wheat disease management

Tetraconazole Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Cereal Rust Management Programs Requiring Extended Spray Intervals and Reduced Application Frequency

Based on the 25-30 day field persistence demonstrated against wheat brown rust (Puccinia recondita) at 125 g a.i./ha [1], tetraconazole is optimally deployed in cereal production systems where extended spray intervals reduce operational costs and equipment passes. This persistence profile, matching tebuconazole and exceeding propiconazole (18-20 days), triadimenol (18-20 days), and fenpropimorph (18-20 days), makes tetraconazole procurement advantageous for large-scale wheat and barley operations in regions with prolonged rust pressure. The reduced application frequency (potentially 2-3 sprays per season vs. 3-4 for shorter-persistence alternatives) translates directly to lower per-hectare procurement volume and application labor costs.

Fusarium Head Blight (FHB) Management Leveraging High Intrinsic Potency Against Fusarium graminearum

The in vitro EC₅₀ value of 0.382 mg/L against Fusarium graminearum—demonstrating 1.71× greater potency than tebuconazole (0.654 mg/L) and 2.10× greater than metconazole (0.802 mg/L) [2]—positions tetraconazole as a technically justified option for Fusarium head blight management programs. This potency differential suggests that equivalent field efficacy may be achieved at lower application rates (g a.i./ha) relative to higher-EC₅₀ alternatives, offering potential cost-per-hectare advantages in FHB-prone cereal production regions. Procurement for FHB control should specifically reference this potency data when evaluating rate-equivalency against competing triazole formulations.

EU-Aligned Crop Protection Programs Where Candidate for Substitution (CfS) Avoidance Is a Procurement Requirement

For agricultural operations exporting to EU markets or subject to EU-aligned pesticide regulations, tetraconazole's non-CfS status provides a critical procurement advantage over cyproconazole, difenoconazole, epoxiconazole, metconazole, myclobutanil, propiconazole, fluquinconazole, and ipconazole—all of which are designated as Candidates for Substitution under Regulation (EC) No 1107/2009 [3]. Procurement specifications for EU-bound produce should explicitly require non-CfS active ingredients where triazole fungicides are indicated, as CfS-listed compounds face progressive market access restrictions and potential maximum residue limit (MRL) reductions. Tetraconazole also exhibits favorable degradation kinetics with half-lives of 8.0-18.2 days in greenhouse strawberry [4] and 4-5 days in mango [5], supporting compliance with pre-harvest interval and MRL requirements.

High-UV Environments Where Photolytic Stability Impacts Foliar Residual Performance

In agricultural regions characterized by high solar radiation intensity (e.g., Mediterranean, subtropical, and high-altitude production zones), tetraconazole's extremely slow photolytic degradation rate (k ≤ 1.2 × 10⁻⁶ s⁻¹) relative to photolytically labile triazoles such as difenoconazole (k = 1.7 × 10⁻⁴ s⁻¹, approximately 142× faster degradation) [6] supports more consistent foliar residual activity. Procurement for high-UV environments should prioritize photolytically stable active ingredients to minimize efficacy loss between applications and during critical infection periods. This photostability differential is particularly relevant for crops with extended spray intervals and for regions where application timing may be constrained by weather windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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